DL-Tryptophan ethyl ester hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6519-67-1, 2899-28-7 | |
| Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan ethyl ester hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Tryptophan ethyl ester hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Contextualization Within Tryptophan Derivative Chemistry and Biochemical Significance
DL-Tryptophan ethyl ester hydrochloride is a member of the broad family of tryptophan derivatives, compounds that originate from the essential amino acid L-tryptophan. cam.ac.ukacs.org Tryptophan itself is a fundamental building block for proteins and serves as a precursor for a multitude of bioactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). cam.ac.ukacs.org The chemical modification of tryptophan into its ethyl ester hydrochloride form alters its physicochemical properties, which in turn influences its behavior and utility in research settings.
The esterification of the carboxyl group of tryptophan to an ethyl ester can enhance its solubility in organic solvents, a crucial factor in many synthetic organic chemistry procedures. google.com Furthermore, the formation of a hydrochloride salt increases its stability and water solubility, facilitating its use in aqueous biological systems. These modifications make this compound a versatile intermediate or synthon in the laboratory.
From a biochemical perspective, the study of tryptophan derivatives like the ethyl ester provides insights into the structure-activity relationships of tryptophan-containing molecules. For instance, the presence of the indole (B1671886) ring in tryptophan is critical for various biological interactions, including the anchoring of proteins in cell membranes. cam.ac.uk By modifying other parts of the tryptophan molecule, researchers can investigate the specific roles of different functional groups in these interactions.
Overview of Research Trajectories and Applications in Scientific Domains
Esterification Reactions of Tryptophan to Yield Ethyl Ester Derivatives
The synthesis of tryptophan ethyl ester hydrochloride is a fundamental process that protects the carboxylic acid group of the amino acid, facilitating its use in further chemical modifications. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting tryptophan with ethanol (B145695) in the presence of an acid catalyst. organic-chemistry.org
A widely employed and efficient method utilizes thionyl chloride (SOCl₂) in anhydrous ethanol. researchgate.netscribd.com In this reaction, thionyl chloride reacts with ethanol to form ethyl chlorosulfite and hydrogen chloride (HCl) in situ. The generated HCl protonates the carboxylic acid group of tryptophan, activating it for nucleophilic attack by ethanol. This one-pot reaction is advantageous as it proceeds rapidly and the resulting product, DL-Tryptophan ethyl ester, is directly isolated as its stable hydrochloride salt. google.comgoogle.com
Alternative methods include using p-toluenesulfonic acid as a catalyst. In this approach, a mixture of tryptophan, p-toluenesulfonic acid, and p-toluenesulfonyl chloride is refluxed in ethanol. sci-hub.seacs.org This method also provides the ester in good yields. sci-hub.se The esterification is crucial because the resulting ester protects the carboxyl group, preventing it from participating in subsequent reactions, such as peptide bond formation, where the amino group is the intended nucleophile.
| Method | Reagents | Key Features |
| Fischer-Speier Esterification | Tryptophan, Ethanol, Acid Catalyst (e.g., HCl) | Equilibrium-driven reaction; requires excess alcohol or removal of water to drive to completion. organic-chemistry.org |
| Thionyl Chloride Method | Tryptophan, Thionyl Chloride (SOCl₂), Ethanol | Fast and efficient; generates HCl in situ; product precipitates as the hydrochloride salt. researchgate.netscribd.comgoogle.com |
| p-Toluenesulfonic Acid Method | Tryptophan, p-Toluenesulfonic acid, p-Toluenesulfonyl chloride, Ethanol | Mild and convenient method yielding the p-toluenesulfonate salt of the ester. sci-hub.seacs.org |
Advanced Organic Synthesis Utilizing this compound as a Precursor
This compound is not an end product but a key building block in the synthesis of more complex molecules. Its protected carboxyl group and reactive amino and indole functionalities make it a valuable precursor in diverse synthetic applications.
Role in Tryptophan-Containing Peptide and Protein Synthesis
In peptide synthesis, the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another is paramount. To achieve this selectivity, protecting groups are essential. This compound serves this purpose by masking the carboxylic acid functionality as an ethyl ester. This protection prevents the carboxyl group from reacting with coupling agents or other activated amino acids, thereby directing bond formation to occur exclusively at the free amino group. Once the desired peptide sequence is assembled, the ethyl ester group can be removed through hydrolysis under basic or acidic conditions to reveal the free carboxylic acid, completing the synthesis of the peptide.
Derivatization Strategies for Novel Chemical Entities and Bioactive Molecules
The structure of tryptophan ethyl ester offers multiple sites for chemical modification, enabling the synthesis of a wide array of novel compounds. The primary amino group can be readily acylated to form various amides, while the indole ring is also amenable to substitution. These derivatization strategies are crucial for developing new chemical entities with potential therapeutic applications. For example, enantiomerically pure tryptophan ethyl esters have been used as starting materials for the synthesis of alpha-methyltryptamine (B1671934), a compound with known CNS stimulant properties, via reduction with lithium aluminum hydride. mdma.ch The indole ring can also be arylated to create complex derivatives. ub.edu
| Reaction Type | Reagents/Conditions | Resulting Product Class | Application |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-tryptophan ethyl esters | Synthesis of peptidomimetics, bioactive amides. nih.gov |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(3-Indolyl)-1-propanamine derivatives | Synthesis of alpha-methyltryptamine analogs. mdma.ch |
| Indole Arylation | Aryl iodides, Palladium catalyst | Arylated tryptophan derivatives | Creation of complex heterocyclic structures. ub.edu |
| Derivatization for Analysis | o-phthaldialdehyde (OPA), Chiral thiols | Fluorescent diastereomers | Chiral separation and quantification by HPLC. cabidigitallibrary.org |
Radiosynthesis of Labeled Tryptophan Ethyl Ester Analogs for Tracer Development
Derivatives of tryptophan ethyl ester are critical precursors in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging. These tracers allow for the non-invasive study of tryptophan metabolism, which is often altered in neurological disorders and cancer. nih.govnih.gov
A prominent example is the synthesis of 1-[¹⁸F]fluoroethyl-L-tryptophan ([¹⁸F]FETrp). In this multi-step process, N-Boc-L-tryptophan ethyl ester is used as the precursor. It undergoes [¹⁸F]fluoroethylation, followed by the deprotection of both the tert-butoxycarbonyl (Boc) and ethyl ester groups to yield the final radiotracer. nih.goviaea.org Another vital tracer, α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), is also synthesized from tryptophan derivatives, highlighting the importance of these precursors in developing tools for molecular imaging. nih.govthno.org
| Radiotracer | Precursor | Radioisotope | Key Synthetic Step | Application |
| 1-[¹⁸F]Fluoroethyl-L-tryptophan ([¹⁸F]FETrp) | N-Boc-L-tryptophan ethyl ester | Fluorine-18 (¹⁸F) | [¹⁸F]Fluoroethylation of the indole nitrogen. nih.goviaea.org | PET imaging of tryptophan metabolism in oncology. nih.gov |
| α-[¹¹C]Methyl-L-tryptophan ([¹¹C]AMT) | Tryptophan ester derivatives | Carbon-11 (¹¹C) | Stereoselective methylation with [¹¹C]methyl iodide. researchgate.netresearchgate.net | PET imaging of the serotonin pathway and tumor metabolism. nih.govclinicaltrials.gov |
Chemoenzymatic Synthetic Approaches for Enantioselective Transformations
Chemoenzymatic synthesis combines traditional chemical methods with the high selectivity of biological catalysts, such as enzymes. ucl.ac.uknih.gov This approach is particularly valuable for the resolution of racemic mixtures like this compound into its constituent D and L enantiomers, which often exhibit different biological activities.
Enzymatic Acylation and Hydrolysis in Chiral Synthesis
Kinetic resolution is a key technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as unreacted starting material). Lipases are commonly used enzymes for these transformations due to their versatility and ability to function in organic solvents. mdpi.com
In the case of DL-Tryptophan ethyl ester, a lipase (B570770) can catalyze an enantioselective N-acylation reaction. For instance, Candida antarctica lipase A (CAL-A) has been shown to be highly (R)-enantioselective in the acylation of β-tryptophan ethyl ester, yielding the (R)-butanamide product while leaving the (S)-enantiomer unreacted. researchgate.netresearchgate.net
Alternatively, enzymatic hydrolysis can be employed. Here, an enzyme like α-chymotrypsin selectively hydrolyzes the ester bond of one enantiomer. For example, in a racemic mixture of α-methyl-tryptophan methyl esters, α-chymotrypsin selectively hydrolyzes the L-ester to the corresponding L-amino acid, leaving the D-ester intact. researchgate.net This allows for the easy separation of the resulting acid from the unreacted ester. researchgate.net
| Enzyme | Reaction Type | Substrate | Selective Action | Outcome |
| Candida antarctica Lipase A (CAL-A) | N-Acylation | Racemic β-tryptophan ethyl ester | Acylates the (R)-enantiomer. researchgate.net | Separation of (R)-amide from unreacted (S)-ester. researchgate.netresearchgate.net |
| α-Chymotrypsin | Hydrolysis | DL-α-Methyl tryptophan methyl ester | Hydrolyzes the L-enantiomer. researchgate.net | Separation of L-amino acid from unreacted D-ester. researchgate.net |
| Lipase from Pseudomonas cepacia | Hydrolysis | Racemic 3-phenylbutanoic acid ethyl ester | Hydrolyzes the (S)-enantiomer. almacgroup.com | Kinetic resolution of chiral acids and esters. almacgroup.com |
Catalytic Systems in this compound Synthesis
The synthesis of this compound is a crucial process, often requiring the use of catalytic systems to enhance reaction rates and improve yields. The selection of an appropriate catalyst is contingent on various factors, including reaction conditions, desired purity of the product, and environmental considerations. Research in this area has explored a variety of catalytic methodologies, from traditional acid catalysis to more novel enzymatic and phase-transfer systems.
Enzymatic Catalysis
The use of enzymes, particularly lipases, as catalysts in the esterification of amino acids represents a significant advancement in green chemistry. These biocatalysts offer high selectivity and operate under mild reaction conditions, which helps in preserving the integrity of the often-sensitive amino acid structure.
One of the most extensively studied lipases for this purpose is Candida antarctica lipase B (CALB), often immobilized on a solid support such as in the commercial preparation Novozym® 435. Research has shown that CALB can effectively catalyze the esterification of tryptophan with ethanol. The enzymatic approach is valued for its potential to minimize the formation of byproducts and reduce the need for extensive purification steps.
Another lipase, Candida rugosa lipase, has also been investigated for the synthesis of flavor esters through transesterification. While not directly studying this compound, the principles of its catalytic action in forming ethyl esters from acids and ethanol are relevant. Kinetic studies of such reactions often reveal a "Ping-Pong Bi-Bi" mechanism, which can sometimes be affected by substrate inhibition at higher concentrations of either the acid or the alcohol.
The efficiency of enzymatic catalysis is influenced by several parameters, including temperature, solvent, and the water content of the reaction medium. While enzymes offer high chemo- and regioselectivity, their cost and the need for specific operational conditions are important considerations for large-scale industrial applications.
Table 1: Research Findings on Enzymatic Catalysis in Amino Acid Ester Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Key Findings |
| Candida antarctica lipase A (CAL-A) | Racemic β-tryptophan ethyl ester and an achiral ester | Diisopropyl ether (DIPE) and butyl butanoate | Not specified | High enantioselectivity in the kinetic resolution of β-tryptophan ethyl ester. |
| Immobilized lipase from Rhizomucor miehei | Isovaleric acid and ethanol | n-hexane and mixed solvent system | 40 | The reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by both substrates. |
| Candida rugosa lipase | Ethyl caprate and butyric acid | n-hexane | 50 | Maximum transesterification was achieved at a substrate concentration of 0.05 M. |
Note: Data for this compound specifically is limited; this table includes relevant findings on similar amino acid ester syntheses to illustrate the principles of enzymatic catalysis.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of amino acid esterification, PTC can enhance the reaction between the amino acid salt and an alkylating agent in a biphasic system.
The synthesis of α-amino acids using phase-transfer catalysis often involves the use of chiral catalysts derived from Cinchona alkaloids. These catalysts, such as quaternary ammonium (B1175870) salts, can form an ion pair with the amino acid anion, transporting it into the organic phase where it can react with the desired electrophile. This methodology is particularly advantageous for its mild reaction conditions and the potential for asymmetric synthesis, leading to enantiomerically enriched products.
While specific detailed studies on the application of PTC for the direct synthesis of this compound are not extensively documented in readily available literature, the general principles of PTC in amino acid chemistry suggest its viability. The choice of the phase-transfer catalyst, solvent system, and reaction conditions are critical for achieving high yields and selectivity.
Table 2: Overview of Phase-Transfer Catalysis in Amino Acid Synthesis
| Catalyst Type | General Application | Key Advantages |
| Chiral Quaternary Ammonium Salts (from Cinchona alkaloids) | Asymmetric alkylation of glycine (B1666218) derivatives to form α-amino acids. | High yields, potential for high enantiomeric excess, mild reaction conditions. |
| Tetrabutylammonium salts (e.g., TBAB, TBAC) | General nucleophilic substitution reactions. | Facilitates reaction between immiscible reactants, can improve reaction rates. |
Note: This table provides a general overview as specific data for this compound is limited.
Solid Acid Catalysis
Solid acid catalysts offer a more environmentally friendly and operationally simpler alternative to traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification.
A variety of materials have been explored as solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-ZSM-5), and supported heteropolyacids. The catalytic activity of these materials is related to their acidic properties, surface area, and pore structure. For the esterification of amino acids, the catalyst must be able to facilitate the reaction between the carboxylic acid group of tryptophan and ethanol without promoting undesirable side reactions.
Research on the esterification of long-chain fatty acids has demonstrated the effectiveness of solid acid catalysts, showing high yields and selectivity. While direct application data for this compound is scarce, the principles are transferable. The reaction conditions, such as temperature and the molar ratio of reactants, play a crucial role in the efficiency of solid acid-catalyzed esterification.
Table 3: Research Findings on Solid Acid Catalysis in Esterification
| Catalyst | Reactants | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion/Yield |
| Fe3O4@SiO2–P([VLIM]PW) | Palmitic acid and methanol (B129727) | 70 | 12:1 | 94% conversion |
| Amberlyst-16 | Lauric acid and 2-ethyl hexanol | 140 | 1.25:1 | >98% yield |
| NKC-9 Resin | Oil and alcohol | 64 | 6:1 | >90% conversion |
Other Catalytic Systems
In addition to the aforementioned systems, other catalysts have been employed in the synthesis of tryptophan esters. For instance, a patented method describes the use of organic amines, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), as catalysts in the synthesis of tryptophan ester hydrochloride. In this process, tryptophan is first converted to its hydrochloride salt, followed by esterification with an alcohol at reflux temperature. This method is reported to have a high conversion ratio and a simpler post-processing procedure.
The reaction conditions for this method include a reaction time of 2-4 hours at a temperature of 35-115 °C, with a tryptophan to organic amine molar ratio of between 15:1 and 10:1. The use of an azeotropic distillation to remove the water formed during the reaction helps to drive the equilibrium towards the formation of the ester.
Stereochemical Investigations and Chiral Resolution
Assessment of Enantiomeric Purity in DL-Tryptophan Ethyl Ester Systems
The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a crucial step in the synthesis and characterization of chiral compounds like tryptophan derivatives. Various analytical techniques can be employed for this purpose, with spectroscopic and chromatographic methods being the most prominent. For DL-Tryptophan ethyl ester systems, assessing the enantiomeric composition is vital to ensure the desired stereochemical outcome of a synthesis or resolution process.
Fluorescence spectroscopy, for instance, has been utilized in combination with chiral selectors to determine the enantiomeric composition of tryptophan. This method relies on the differential interaction of the tryptophan enantiomers with a chiral selector, such as bovine serum albumin, leading to measurable differences in fluorescence intensity. While not directly applied to the ethyl ester hydrochloride salt in the reviewed literature, this principle could be adapted for its analysis.
Another approach involves the use of chiroptical spectroscopy, such as circular dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral molecule produces a distinct CD spectrum, allowing for their quantification in a mixture. This technique provides a non-destructive method for assessing enantiomeric purity.
In essence, the assessment of enantiomeric purity in DL-Tryptophan ethyl ester systems necessitates the use of a chiral environment or selector that can differentiate between the D- and L-enantiomers, leading to a quantifiable signal difference. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Chromatographic Chiral Separation Techniques
Chromatography stands as a cornerstone for the analytical and preparative separation of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantiomeric resolution of chiral compounds, including derivatives of tryptophan. The success of chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP). For tryptophan derivatives, several types of CSPs have proven effective.
One notable class of CSPs is the Cinchona alkaloid-based zwitterionic CSPs . These have demonstrated efficient enantiomeric separation of various monosubstituted tryptophan derivatives without the need for prior derivatization. The separation mechanism involves a combination of ion-exchange, hydrogen bonding, and π-π interactions between the zwitterionic chiral selector and the analyte enantiomers. A mobile phase consisting of methanol (B129727) and water with additives like formic acid and diethylamine (B46881) is often employed to achieve optimal separation.
Amylose-based CSPs have also been successfully applied to the enantioseparation of tryptophan esters. Studies have shown that D,L-tryptophan methyl and butyl esters can be partially resolved on amylose-based columns in a reversed-phase mode. This suggests that similar methodologies could be effective for the ethyl ester derivative.
Furthermore, macrocyclic antibiotic-based CSPs , such as those employing teicoplanin, are known for their broad enantioselectivity towards amino acids and their derivatives. These CSPs operate through a complex mechanism involving inclusion complexation, hydrogen bonding, and ionic interactions.
The table below summarizes typical HPLC conditions that could be adapted for the chiral resolution of DL-Tryptophan ethyl ester hydrochloride based on studies of related compounds.
| Parameter | Condition |
| Chiral Stationary Phase | Cinchona alkaloid-based zwitterionic (e.g., CHIRALPAK ZWIX(+)) or Amylose-based (e.g., Chiralpak AD-RH) |
| Mobile Phase | Methanol/Water with additives (e.g., formic acid, diethylamine) or Acetonitrile/Water |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
This table presents generalized conditions based on the separation of similar tryptophan derivatives. Optimization would be necessary for this compound.
Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique with low sample and reagent consumption, making it an attractive alternative to HPLC for chiral analysis. In CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).
For the separation of amino acids and their derivatives, cyclodextrins (CDs) are the most commonly used chiral selectors. Native CDs like α-CD and β-CD, as well as their derivatives, can form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities. The size of the CD cavity is a critical factor; for instance, α-cyclodextrin has been shown to be effective in discriminating tryptophan enantiomers, whereas the larger cavities of β-CD and γ-CD may be less suitable.
Chiral ionic liquids have also been employed as effective chiral selectors in CE for the enantioseparation of amino acids like tryptophan. These selectors can offer unique selectivity and improve separation efficiency. Additionally, macrocyclic antibiotics such as vancomycin (B549263) can be used as chiral additives in the BGE.
Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of stereoisomers. Chiral TLC can be performed using plates coated with a chiral stationary phase or by using a chiral mobile phase additive.
For the analysis of amino acid derivatives, TLC plates impregnated with a chiral selector, such as a copper(II) complex of an amino acid derivative, can be used. The enantiomers of the analyte form diastereomeric complexes with the chiral selector on the plate, leading to different Rf values.
While less common for quantitative enantiomeric purity determination compared to HPLC and CE, chiral TLC can be a valuable tool for rapid screening of enantiomeric composition, monitoring the progress of asymmetric reactions, and for preliminary separation studies before scaling up to preparative chromatography.
Enzymatic Resolution of DL-Tryptophan Ethyl Ester and Related Derivatives
Enzymatic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds. This technique utilizes the stereospecificity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For the resolution of DL-Tryptophan ethyl ester, a common approach is the enzymatic hydrolysis of the ester. A lipase (B570770), for example, can selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid (L-Tryptophan), while the other enantiomer (D-Tryptophan ethyl ester) remains unchanged. The resulting mixture of the amino acid and the unreacted ester can then be easily separated by extraction or chromatography due to their different chemical properties.
Alternatively, enzymatic amidation can be employed. In this case, an enzyme like Candida antarctica lipase B (CALB) can catalyze the reaction of the racemic amino ester with an acyl donor. Due to the enzyme's stereoselectivity, one enantiomer will be acylated at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted enantiomer.
The efficiency of enzymatic resolution is highly dependent on the choice of enzyme, solvent, acyl donor (in the case of amidation), and reaction conditions such as temperature and pH. The enantiomeric excess of the product and the unreacted starting material can be monitored by chiral HPLC to determine the optimal reaction time.
Design and Application of Chiral Selectors and Stationary Phases in Analytical and Preparative Separations
The development of effective chiral selectors and stationary phases is the driving force behind advancements in chiral separation science. The design of these materials is based on the principles of chiral recognition, which involve the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. For effective chiral recognition, a minimum of three points of interaction between the selector and the analyte is generally required (the "three-point interaction model").
For tryptophan derivatives, these interactions can include:
Ionic interactions: between charged groups on the selector and the amino and/or carboxyl groups of the tryptophan derivative.
Hydrogen bonding: involving the amine, carbonyl, and indole (B1671886) N-H groups.
π-π stacking: between the aromatic indole ring of tryptophan and an aromatic moiety on the selector.
Steric interactions: where the different spatial arrangements of the substituents around the chiral center of the enantiomers lead to different fits within the chiral selector's structure.
As discussed previously, Cinchona alkaloids , polysaccharides (like amylose (B160209) and cellulose), macrocyclic antibiotics , and cyclodextrins are all successful classes of chiral selectors that have been incorporated into stationary phases for the separation of tryptophan derivatives.
In preparative separations, the goal is to isolate larger quantities of a single enantiomer. This requires chiral stationary phases with high loading capacity and durability. Simulated moving bed (SMB) chromatography, which utilizes multiple columns with a chiral stationary phase, is an efficient continuous process for large-scale enantioseparations. The choice of the chiral selector and the optimization of the chromatographic process are critical for the economic feasibility of preparative chiral separations.
Mechanistic Studies of Chiral Recognition and Interactions
The chiral recognition of this compound is a nuanced process governed by the formation of transient diastereomeric complexes between the individual enantiomers and a chiral selector. The stability of these complexes is dictated by a combination of intermolecular forces, and the difference in the stability of the complexes formed with the D- and L-enantiomers enables their separation and analysis. Mechanistic studies, employing a variety of experimental and computational techniques, have provided insights into the specific interactions that drive this enantioselective recognition.
The foundational principle underlying chiral recognition is often described by the three-point interaction model. This model posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte. At least one of these interactions must be stereochemically dependent, meaning it is favorable for one enantiomer but not for the other. In the context of this compound, these interactions can involve hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking.
Key Interaction Mechanisms:
Hydrogen Bonding: The amino group (-NH2), the ester carbonyl group (C=O), and the indole N-H group of tryptophan ethyl ester are all capable of acting as hydrogen bond donors or acceptors. Chiral selectors, particularly those with complementary functional groups like macrocyclic antibiotics (e.g., teicoplanin) and proteins (e.g., serum albumins), can engage in specific hydrogen bonding patterns with the enantiomers. The rigid, three-dimensional structure of these selectors creates a chiral environment where the spatial orientation of these functional groups in the D- and L-enantiomers leads to differential hydrogen bonding strengths and, consequently, different complex stabilities.
Electrostatic Interactions: The protonated amino group (-NH3+) in this compound provides a site for strong electrostatic or ionic interactions with negatively charged groups on a chiral selector, such as the carboxylate groups in proteins like bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net The precise positioning of these charged groups within the chiral binding pocket of the selector can lead to stereospecific interactions.
Hydrophobic Interactions: The indole ring of tryptophan is a significant hydrophobic moiety. Chiral selectors often possess hydrophobic cavities or regions, such as the cavity of cyclodextrins or hydrophobic pockets within proteins. researchgate.net The inclusion of the indole ring into such a cavity is a major driving force for complex formation. The enantioselectivity arises from the steric fit and the orientation of the other functional groups of the tryptophan ethyl ester molecule relative to the chiral environment of the cavity. Studies on tryptophan have shown that hydrophobic interactions play a dominant role in its binding to serum albumins. researchgate.net
Thermodynamic Basis of Chiral Recognition:
The differential stability of the diastereomeric complexes can be quantified by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. These parameters provide insight into the driving forces of chiral recognition.
Enthalpy-Driven Recognition: A more negative ΔH for one enantiomer indicates stronger binding interactions (e.g., hydrogen bonds, electrostatic interactions). This is often the case where there is a high degree of structural complementarity between the analyte and the selector.
Entropy-Driven Recognition: A more positive ΔS for one enantiomer suggests a greater increase in disorder upon complex formation. This is often associated with the release of ordered solvent molecules (e.g., water) from the binding site and the analyte, which can be a significant driving force, particularly in hydrophobic interactions.
Studies on the chiral recognition of tryptophan on teicoplanin-based stationary phases have demonstrated an enthalpy-entropy compensation effect, where the binding process is dependent on the dehydration at the interface between the analyte and the selector. nih.govnih.gov While specific thermodynamic data for this compound is limited, the data for tryptophan provides a valuable reference for understanding the principles involved.
Illustrative Thermodynamic Data for Tryptophan Enantiomer Recognition
The following table presents thermodynamic data for the binding of D- and L-Tryptophan to Human Serum Albumin (HSA), illustrating the differences in binding affinity and the thermodynamic driving forces.
| Enantiomer | Binding Affinity (K a , M -1 ) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| L-Tryptophan | 3.7 x 10 5 | -31.8 | -20.5 | 11.3 |
| D-Tryptophan | 1.8 x 10 4 | -24.3 | -15.2 | 9.1 |
Data adapted from studies on Tryptophan and Human Serum Albumin. The values serve as an illustration of the thermodynamic differences in enantioselective binding.
Molecular Modeling and Computational Studies:
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and quantifying the interactions between enantiomers and chiral selectors at the atomic level. These studies can predict the most stable binding conformations of the diastereomeric complexes and calculate the interaction energies.
For tryptophan derivatives, computational studies have been used to:
Identify the specific amino acid residues within a protein's binding site that are crucial for chiral recognition.
Determine the preferred orientation of the enantiomer within the cavity of a cyclodextrin.
For instance, molecular dynamics simulations of dansylated tryptophan with molecular micelles have been used to calculate binding free energies and identify preferred binding pockets, showing agreement with experimental elution orders. nih.gov These computational approaches help to rationalize the experimentally observed enantioselectivity and can guide the design of new and more effective chiral selectors.
Influence of the Ethyl Ester Group:
The presence of the ethyl ester group in this compound, as opposed to the carboxyl group in tryptophan, influences the chiral recognition mechanism in several ways:
Hydrogen Bonding: The ester group is a hydrogen bond acceptor but not a donor, unlike a carboxylic acid group. This alters the potential hydrogen bonding patterns with the chiral selector.
Steric Effects: The bulkier ethyl ester group can introduce different steric constraints when interacting with a chiral binding pocket, potentially leading to greater differentiation between the enantiomers compared to the smaller carboxyl group.
Biochemical and Biological Activity Profiling
Role as a Precursor in Endogenous Metabolic Pathway Studies
DL-Tryptophan ethyl ester hydrochloride serves as a valuable tool for investigating the complex metabolic fates of tryptophan. As a racemic mixture, it provides both L- and D-isomers of tryptophan upon hydrolysis, allowing for the study of stereospecificity in metabolic pathways.
The synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) is critically dependent on the availability of its precursor, L-tryptophan. nih.gov The metabolic cascade begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in this pathway. nih.gov Subsequently, 5-HTP is decarboxylated to form serotonin. nih.gov
In research, derivatives of tryptophan are employed to study and manipulate this pathway. This compound can be used as a precursor to elevate tryptophan levels for these investigations. Its unique properties, such as potentially improved transport across cellular barriers compared to tryptophan itself, make it a useful compound for studying the effects of increased substrate availability on serotonin production.
While a small fraction of tryptophan is converted to serotonin, the vast majority—approximately 95%—is metabolized through the kynurenine (B1673888) pathway. nih.govmdpi.com This pathway is initiated by the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by two key enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govnih.govnih.govwikipedia.org The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, and its dysregulation is implicated in various physiological and pathological conditions. mdpi.comnih.govfrontiersin.orgnih.gov
This compound is utilized in studies of this pathway by providing the initial substrate, tryptophan. By introducing this compound into biological systems, researchers can trace the subsequent generation of metabolites like kynurenine, kynurenic acid, and quinolinic acid, thereby investigating the activity and regulation of the pathway's enzymes. mdpi.comfrontiersin.org
Enzyme Substrate Characterization and Kinetics
The interaction of this compound with key enzymes of tryptophan metabolism is defined by the distinct specificities of these enzymes for the L- and D-isomers of the amino acid.
Indoleamine 2,3-dioxygenase (IDO) is an extrahepatic enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway. nih.govnih.gov A key characteristic of IDO is its broad substrate specificity. nih.gov Unlike the more selective TDO, IDO can catalyze the dioxygenation of L-tryptophan, D-tryptophan, tryptamine, and serotonin. nih.govpnas.orgpnas.org This promiscuity means that IDO can metabolize both enantiomers present in the this compound mixture, although the affinity for the D-isomer is significantly lower. pnas.orgpnas.org
Studies on various tryptophan derivatives have confirmed IDO's wide-ranging activity, and it is understood that the enzyme can accommodate modifications to the core tryptophan structure. nih.govnih.gov The capacity of IDO to process both D- and L-isomers makes it a primary enzyme for the catabolism of the racemic this compound.
| Table 1: Documented Substrate Specificity of Indoleamine 2,3-Dioxygenase (IDO) | |
|---|---|
| Substrate | Activity with IDO |
| L-Tryptophan | Primary Substrate |
| D-Tryptophan | Metabolized (lower affinity than L-Trp) pnas.orgpnas.org |
| Tryptamine | Metabolized nih.govpnas.org |
| Serotonin (5-HT) | Metabolized nih.govpnas.org |
| Tryptophan Derivatives (e.g., Tryptophan Methyl Ester) | Screened as potential substrates nih.gov |
Tryptophan 2,3-dioxygenase (TDO) is the primary enzyme responsible for tryptophan degradation in the liver, where it also catalyzes the initial step of the kynurenine pathway. nih.govwikipedia.orgnih.gov In stark contrast to IDO, TDO exhibits high substrate specificity. nih.gov It is highly selective for L-Tryptophan and shows negligible activity toward D-Tryptophan. pnas.orgnih.govcolumbia.edu
This high degree of stereospecificity dictates its interaction with this compound. TDO will selectively metabolize the L-enantiomer from the racemic mixture, leaving the D-enantiomer to be metabolized by other enzymes, such as IDO, or to be otherwise cleared. The binding of the L-tryptophan substrate has also been shown to stabilize the active tetrameric conformation of the TDO enzyme. pnas.org This selective interaction is a critical aspect of the biochemical profiling of the DL-racemic compound.
The ester linkage in tryptophan ethyl ester makes it a substrate for hydrolytic enzymes like alpha-chymotrypsin, a digestive protease known for cleaving peptide bonds adjacent to aromatic amino acids. libretexts.org The hydrolysis of L-tryptophan ethyl ester by alpha-chymotrypsin has been characterized in kinetic studies. sigmaaldrich.comnih.gov
Research has shown that the enzymatic hydrolysis follows a three-step reaction mechanism where the rate-limiting step is the formation of an intermediate acyl-enzyme complex. sigmaaldrich.com The kinetics of this reaction are highly dependent on pH. The relationship between pH and the bimolecular rate constant (kcat/Km) is described by a bell-shaped curve, indicating the involvement of two ionizable groups. sigmaaldrich.com One of these ionizations corresponds to the substrate's amino group. sigmaaldrich.com Kinetic analyses have determined the pKa values for the ionogenic groups of the enzyme-substrate complex, providing insight into the catalytic mechanism. sigmaaldrich.com Furthermore, alpha-chymotrypsin's ability to selectively hydrolyze the L-enantiomer of amino acid esters is a well-established principle used in the chemical resolution of racemic mixtures. researchgate.net
| Table 2: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of L-Tryptophan Ethyl Ester | |
|---|---|
| Parameter | Reported Value |
| Reaction pH Dependence | Bell-shaped curve for kcat/Km sigmaaldrich.com |
| Substrate Ionization pKa | 7.5 +/- 0.1 sigmaaldrich.com |
| Enzyme-Substrate Complex pK'a | 6.8 +/- 0.1 sigmaaldrich.com |
| Enzyme-Substrate Complex pK''a | 7.3 +/- 0.1 sigmaaldrich.com |
| Rate-Limiting Step | Formation of acyl-enzyme intermediate sigmaaldrich.com |
Tryptophan Synthase and Amino Acid Racemase Coupled Reactions
The enzymatic production of specific amino acid enantiomers is a cornerstone of biotechnology, often employing coupled reactions to enhance yield and efficiency. One such system involves the combined action of tryptophan synthase and amino acid racemase for the synthesis of L-tryptophan from DL-serine and indole (B1671886). nih.govnih.gov In this biocatalytic process, tryptophan synthase (EC 4.2.1.20) from Escherichia coli catalyzes the β-substitution reaction, converting L-serine and indole into L-tryptophan. nih.govnih.gov Concurrently, an amino acid racemase (EC 5.1.1.10) from Pseudomonas putida facilitates the racemization of D-serine into L-serine, allowing for the theoretical complete conversion of the starting DL-serine into the desired L-tryptophan product. nih.govnih.gov
This coupled system has been successfully implemented on a large scale. Using intact cells of E. coli and P. putida as the enzyme sources in a 200-liter reactor, a concentration of 110 g/L of L-tryptophan was achieved after 24 hours, with a molar yield of 91% for DL-serine and 100% for indole. nih.gov
While these enzymatic systems are well-documented for the synthesis of the parent amino acid, L-tryptophan, current scientific literature does not extensively detail the use of this compound as either a primary substrate or a direct product of coupled reactions involving tryptophan synthase and amino acid racemase. The research focus of these enzyme systems has predominantly been on the production of the free amino acid from simpler precursors. nih.govnih.gov
Cellular and Subcellular Interaction Studies
Blood-Brain Barrier Permeation Mechanisms
The transport of molecules into the central nervous system is tightly regulated by the blood-brain barrier (BBB). For tryptophan and related compounds, this passage is primarily mediated by specific transport systems. chemimpex.com this compound is noted for its ability to cross the blood-brain barrier, a property that enhances its effectiveness for neurological applications. nih.gov
The primary mechanism for tryptophan transport across the BBB is the large neutral amino acid transporter (LAT1), a component of the L1-solute like carrier transporter system. researchgate.netnih.gov This carrier is responsible for the transport of large, neutral amino acids, including tryptophan, phenylalanine, leucine, and others. doi.org The transport process is competitive, meaning that the influx of tryptophan into the brain is influenced by the plasma concentrations of other large neutral amino acids that compete for the same transporter. chemimpex.comcymitquimica.com The esterification of tryptophan to form the ethyl ester derivative is a strategy that can improve bioavailability, potentially by increasing its lipophilicity and facilitating more efficient passage across the BBB compared to the parent amino acid. nih.gov
Cellular Uptake and Transport Dynamics, including L-Type Amino Acid Transporters (LAT1)
Cellular uptake of tryptophan and its derivatives is crucial for their metabolic and signaling functions. The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a key protein in this process. doi.org LAT1 is a sodium-independent exchanger that preferentially transports large neutral amino acids with branched or aromatic side chains, such as tryptophan and phenylalanine. doi.org It functions as an antiporter, typically exchanging the import of essential amino acids for the export of intracellular amino acids like glutamine. doi.orgmdpi.com
LAT1 is highly expressed at physiological barriers, including the blood-brain barrier, and is notably upregulated in various types of cancer cells to meet the high demand for essential amino acids required for rapid growth and proliferation. mdpi.comwikipedia.org This overexpression makes LAT1 a significant target for drug delivery. wikipedia.org Amino acid-mimicking drugs and prodrugs are often designed to utilize LAT1 for targeted transport into the brain or cancer cells. researchgate.net The structure of potential substrates requires both an amino and a carboxylic acid group, along with a large, neutral side group for recognition by the transporter. researchgate.netwikipedia.org While L-tryptophan is a well-established substrate for LAT1, derivatives such as this compound are presumed to interact with this transporter, potentially after enzymatic hydrolysis of the ester bond, to gain entry into cells. tcichemicals.com
Pharmacological Activities and Mechanistic Elucidation
Vasodilatory Effects and Ion Channel Modulation Mechanisms
Recent investigations have revealed significant pharmacological activity of tryptophan esters on the vascular system. Specifically, L-Tryptophan ethyl ester demonstrates potent vasodilatory effects, in stark contrast to its parent compound, L-tryptophan, which does not produce the same action. bjmu.edu.cnresearchgate.net Administration of L-Tryptophan ethyl ester in rats causes a rapid, dose-dependent decrease in mean arterial pressure and heart rate. researchgate.net
The mechanism underlying this vasodilation has been identified as the inhibition of voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells. bjmu.edu.cnresearchgate.net This effect is endothelium-independent, as the relaxation of pre-contracted small mesenteric arteries and aortic rings occurs regardless of the presence of the endothelium. bjmu.edu.cn Patch-clamp studies on isolated vascular smooth muscle cells from mesenteric arteries confirmed that L-Tryptophan ethyl ester directly inhibits L-type VOCC-mediated Ba²⁺ currents in a concentration-dependent manner, with an IC₅₀ value of 12 µM. bjmu.edu.cnresearchgate.net The compound was found to be significantly more potent in relaxing resistance vessels (mesenteric arteries) than conduit vessels (aorta), which aligns with its effect on blood pressure. bjmu.edu.cnresearchgate.net
Table 1: Vasodilatory Potency of L-Tryptophan Ethyl Ester (L-Wee) Comparative IC₅₀ values in different rat arterial preparations.
| Tissue | Agonist | Endothelium | IC₅₀ (µM) | Maximum Inhibition (Iₘₐₓ %) |
| Aorta | Phenylephrine (1 µM) | Present | 2200 ± 500 | 100 ± 2 |
| Aorta | Phenylephrine (1 µM) | Absent | 2100 ± 400 | 99 ± 3 |
| Aorta | KCl (100 mM) | Present | 1700 ± 500 | 100 ± 3 |
| Aorta | KCl (100 mM) | Absent | 2200 ± 500 | 100 ± 2 |
| Mesenteric Artery | Phenylephrine (10 µM) | Present | 14.6 ± 2.9 | 99 ± 1 |
| Mesenteric Artery | Phenylephrine (10 µM) | Absent | 17.8 ± 3.2 | 98 ± 3 |
| Mesenteric Artery | KCl (100 mM) | Present | 12.0 ± 2.8 | 99 ± 1 |
| Mesenteric Artery | KCl (100 mM) | Absent | 16.6 ± 2.9 | 100 ± 2 |
This table was generated based on data from Jadhav et al., British Journal of Pharmacology, 2012. bjmu.edu.cn
Neuropharmacological Investigations and Neurological Disorder Relevance
This compound is utilized in the development of pharmaceuticals targeting neurological disorders. nih.gov Its relevance stems from its role as a derivative of the essential amino acid tryptophan, which is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine). nih.gov Serotonin pathways are deeply implicated in the regulation of mood, sleep, and cognition, and their dysregulation is a feature of numerous psychiatric and neurological conditions, including depression and anxiety disorders.
The enhanced ability of the ethyl ester form to cross the blood-brain barrier suggests it could be an effective agent for increasing central nervous system serotonin levels. nih.gov Beyond the serotonin pathway, tryptophan metabolism via the kynurenine pathway is also of significant interest in neuropharmacology. Metabolites of this pathway, such as quinolinic acid (an NMDA receptor agonist and neurotoxin) and kynurenic acid (a broad-spectrum glutamate (B1630785) receptor antagonist and neuroprotectant), have been implicated in the pathophysiology of neurodegenerative conditions like Huntington's disease and Alzheimer's disease. By serving as an efficient delivery vehicle for tryptophan to the brain, this compound may influence these critical metabolic pathways, highlighting its potential therapeutic relevance for a range of neurological disorders. nih.gov
Immunomodulatory Properties and Immune Response Modulation
The immunomodulatory landscape of tryptophan is complex, involving multiple metabolic pathways that are crucial for maintaining immune homeostasis. The two primary pathways responsible for tryptophan's influence on the immune system are the kynurenine pathway and the microbial degradation pathway in the gut.
The Kynurenine Pathway and Immune Tolerance
Approximately 95% of tryptophan not used for protein synthesis is metabolized through the kynurenine pathway. frontiersin.org This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.gov IDO, in particular, is a key regulator of immune responses and is induced by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ). nih.govfrontiersin.org
The activation of the kynurenine pathway has several profound immunomodulatory effects:
Tryptophan Depletion: The enzymatic activity of IDO leads to the local depletion of tryptophan, an essential amino acid for T-cell proliferation. This "starvation" effect can induce anergy (unresponsiveness) and apoptosis in T effector cells, thereby suppressing excessive immune responses. spandidos-publications.com
Generation of Immunosuppressive Metabolites: The downstream metabolites of the kynurenine pathway, collectively known as kynurenines, have direct immunomodulatory functions. nih.gov
Kynurenine (KYN): The initial product of tryptophan degradation, kynurenine, can act as a ligand for the aryl hydrocarbon receptor (AhR). nih.gov Activation of AhR in immune cells, such as dendritic cells and T cells, can promote the differentiation of regulatory T cells (Tregs) and suppress the generation of pro-inflammatory Th17 cells. researchgate.netnih.gov
Kynurenic Acid (KYNA): This metabolite has anti-inflammatory properties and can act as an antagonist at glutamate receptors, which are also expressed on immune cells. nih.govresearchgate.net
3-Hydroxyanthranilic Acid (3-HAA): This metabolite has been shown to inhibit Th1 cell activity. researchgate.net
Microbial Tryptophan Metabolism and Gut Immunity
The gut microbiota plays a significant role in metabolizing dietary tryptophan into a variety of indole derivatives that have potent immunomodulatory effects. nih.govfrontiersin.org These microbial metabolites are crucial for maintaining intestinal immune homeostasis.
Indole and its Derivatives: Intestinal bacteria can convert tryptophan into compounds such as indole, indole-3-acetic acid (IAA), indole-3-aldehyde (IAld), and indole-3-propionic acid (IPA). frontiersin.orgnih.gov
Aryl Hydrocarbon Receptor (AhR) Activation: Many of these indole derivatives are potent ligands for the aryl hydrocarbon receptor (AhR). nih.gov AhR is a transcription factor expressed in various immune cells, including T cells, dendritic cells, and innate lymphoid cells. nih.gov
The activation of AhR by microbial tryptophan metabolites can promote the production of the anti-inflammatory cytokine IL-22, which is important for maintaining the integrity of the intestinal barrier. frontiersin.org
AhR signaling can also influence the differentiation of T-cell subsets, favoring the development of regulatory T cells (Tregs) over pro-inflammatory Th17 cells. oup.com
Dysbiosis of the gut microbiota can lead to altered tryptophan metabolism, which has been linked to inflammatory conditions such as inflammatory bowel disease. nih.gov
The following table summarizes the key tryptophan metabolites and their primary immunomodulatory functions:
| Metabolite | Originating Pathway | Key Immunomodulatory Function(s) | Primary Cellular Target(s) | Receptor(s) |
| Kynurenine (KYN) | Kynurenine Pathway | Promotes Treg differentiation, suppresses Th17 generation | T cells, Dendritic cells | Aryl hydrocarbon receptor (AhR) |
| Kynurenic Acid (KYNA) | Kynurenine Pathway | Anti-inflammatory | Immune cells | GPR35, NMDA receptor antagonist |
| 3-Hydroxyanthranilic Acid (3-HAA) | Kynurenine Pathway | Inhibits Th1 cell activity | Th1 cells | Not fully elucidated |
| Indole-3-Acetic Acid (IAA) | Microbial Metabolism | Modulates cytokine production, influences T-cell differentiation | T cells, Dendritic cells, Macrophages | Aryl hydrocarbon receptor (AhR) |
| Indole-3-Aldehyde (IAld) | Microbial Metabolism | Promotes IL-22 production, enhances intestinal barrier function | Innate lymphoid cells, T cells | Aryl hydrocarbon receptor (AhR) |
| Indole-3-Propionic Acid (IPA) | Microbial Metabolism | Anti-inflammatory effects | Intestinal epithelial cells, Immune cells | Pregnane X receptor (PXR) |
Structure-Activity Relationship (SAR) Studies of Derivatives
While specific structure-activity relationship (SAR) studies focusing on the immunomodulatory properties of this compound are scarce, a broader understanding can be gained by examining the SAR of the parent indole nucleus and related derivatives in the context of their interaction with key immunological targets, such as the aryl hydrocarbon receptor (AhR).
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. rsc.org Its interaction with biological targets is highly dependent on the nature and position of its substituents.
Key Structural Features of Indole Derivatives for AhR Activation:
The aryl hydrocarbon receptor is a key mediator of the immunomodulatory effects of many tryptophan metabolites. The binding affinity of indole derivatives to AhR is influenced by several structural factors:
The Indole Ring System: The planar, bicyclic aromatic structure of the indole nucleus is a fundamental requirement for binding to the hydrophobic ligand-binding pocket of AhR.
Substituents at the 3-position: The side chain at the 3-position of the indole ring, derived from the amino acid backbone of tryptophan, is a critical determinant of biological activity.
Carboxylic acid and aldehyde functionalities, as seen in indole-3-acetic acid and indole-3-aldehyde, are common features of potent AhR ligands.
The length and branching of the alkyl chain can influence binding affinity and subsequent downstream signaling.
Substituents on the Benzene (B151609) Ring: Modifications to the benzene portion of the indole nucleus can also modulate AhR activity, though this has been less explored for naturally occurring tryptophan metabolites. Halogenation or the introduction of other electron-withdrawing or donating groups can alter the electronic properties of the ring system and affect receptor binding.
Inference for this compound:
The ethyl ester group at the carboxylic acid position of tryptophan in this compound is expected to be readily cleaved by esterases in the body to yield tryptophan. Therefore, the primary SAR considerations for its immunomodulatory activity would be those of tryptophan itself and its downstream metabolites. The esterification is primarily a prodrug strategy to potentially enhance bioavailability.
The following table outlines the general SAR principles for indole derivatives as AhR ligands, which is a key pathway for their immunomodulatory effects:
| Structural Feature | Influence on AhR Agonist Activity | Rationale | Example Metabolites |
| Intact Indole Core | Essential | Provides the necessary planar aromatic structure for binding to the AhR ligand-binding pocket. | All indole-based tryptophan metabolites |
| Side Chain at C3-position | Modulatory | The nature of the functional group (e.g., aldehyde, carboxylic acid) and the length of the alkyl chain influence binding affinity and efficacy. | Indole-3-aldehyde, Indole-3-acetic acid |
| Esterification of Carboxyl Group | Likely Inactive until Hydrolyzed | The ester group may sterically hinder binding or alter the electronic properties required for receptor activation. In vivo hydrolysis would be necessary to generate the active carboxylic acid metabolite. | DL-Tryptophan ethyl ester (precursor) |
| Substitution on the Benzene Ring | Modulatory | Can alter the electronic distribution and steric profile, thereby affecting the interaction with the receptor. | Synthetic AhR ligands often have substitutions on this ring. |
Metabolic Studies and Fate in Biological Systems
In Vitro and Ex Vivo Metabolic Pathway Characterization
The metabolism of tryptophan, the parent compound of DL-tryptophan ethyl ester, proceeds along three main routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota. nih.govfrontiersin.orgnih.gov The kynurenine pathway is the most significant, accounting for approximately 95% of tryptophan degradation in mammals. nih.govresearchgate.net This pathway, primarily active in the liver, converts tryptophan into a series of bioactive metabolites, including kynurenine, and ultimately to niacin. researchgate.netnih.govyoutube.com The serotonin pathway, though quantitatively minor, is crucial for synthesizing the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin (B1676174). frontiersin.orgnih.govfrontiersin.org
In vitro and ex vivo studies are critical for elucidating these pathways. For instance, research on tryptophan derivatives in hepatoma-derived cell lines like Huh7 and C3A has been used to examine their influence on the metabolic activities of key drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) family (CYP1A1, CYP1A2, CYP3A4, and CYP1B1). researchgate.net To overcome the challenges of tracking metabolites, novel methods have been developed, such as using fluorinated analogs like 6-fluorotryptophan. nih.govnih.gov This allows for the monitoring of tryptophan metabolism in ex vivo tissue samples using 19F nuclear magnetic resonance (NMR) without requiring chromatographic separation, providing a clear picture of metabolic flux in different tissues like the liver and gut. nih.govnih.gov
The primary metabolic pathways for tryptophan, which become accessible to DL-Tryptophan ethyl ester following hydrolysis, are summarized below.
| Metabolic Pathway | Primary Location | Key Initial Enzyme(s) | Major Products | Biological Significance |
|---|---|---|---|---|
| Kynurenine Pathway | Liver, Immune Cells | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid, Niacin (Vitamin B3) | Immune regulation, neuroactivity, energy metabolism. researchgate.netnih.govfrontiersin.org |
| Serotonin Pathway | Brain (CNS), Gastrointestinal Tract | Tryptophan Hydroxylase (TPH) | 5-Hydroxytryptophan (B29612) (5-HTP), Serotonin (5-HT), Melatonin | Neurotransmission, mood regulation, circadian rhythms. nih.govfrontiersin.org |
| Indole Pathway | Gut (Microbiota) | Tryptophanase | Indole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA) | Gut health, immune modulation, signaling molecules. frontiersin.orgnih.gov |
Tryptophan Analog Metabolism and Derivatization Impact on Biological Processes
Derivatization of tryptophan, such as through the esterification of its carboxylic acid group to form an ethyl ester, creates an analog with distinct physicochemical and biological properties compared to the parent amino acid. The addition of the ethyl ester group increases the lipophilicity of the molecule, which can alter its absorption, distribution, and interaction with biological targets.
A significant finding is that L-Tryptophan ethyl ester exhibits pharmacological activities not observed with L-Tryptophan itself. nih.gov Specifically, L-Tryptophan ethyl ester has been shown to act as a vasodilator, preferentially relaxing small mesenteric resistance arteries over larger conduit vessels like the aorta. nih.gov This effect is endothelium-independent and is attributed to the blockade of voltage-operated calcium channels (VOCC) in vascular smooth muscle cells. nih.gov Intravenous administration of the ethyl ester derivative in rats produced a rapid, dose-dependent decrease in mean arterial pressure, an effect not seen with the administration of L-tryptophan. nih.gov This demonstrates that derivatization can impart novel biological functions to the tryptophan molecule, which are independent of its role as a metabolic precursor.
The table below contrasts the observed vascular effects of L-Tryptophan with its ethyl ester derivative.
| Compound | Effect on Mean Arterial Pressure (in vivo) | Effect on Isolated Mesenteric Arteries (ex vivo) | Mechanism of Action |
|---|---|---|---|
| L-Tryptophan | No significant effect | No significant effect | N/A |
| L-Tryptophan Ethyl Ester | Dose-dependent decrease | Concentration-dependent relaxation | Blockade of voltage-operated calcium channels (VOCC). nih.gov |
Prodrug Strategies and Biotransformation Pathways in Drug Delivery
The esterification of a drug or an amino acid is a common and effective prodrug strategy. nih.gov DL-Tryptophan ethyl ester hydrochloride can be considered a simple prodrug of tryptophan. The primary purpose of such a strategy is to mask the polar carboxyl group of the amino acid, thereby increasing its lipophilicity. This modification can potentially enhance membrane permeability and absorption. The biotransformation pathway for this type of prodrug is straightforward: the ester bond is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the parent compound (tryptophan) and ethanol (B145695). nih.gov
Amino acid ester prodrugs can be designed to improve systemic exposure and in vitro potency of a parent drug by protecting it from metabolizing enzymes that target other parts of the molecule. nih.gov The cleavage of the ester bond is often the rate-limiting step in the metabolic activation of the prodrug. nih.gov Furthermore, tryptophan esters serve as valuable intermediates in the synthesis of more complex prodrugs. For example, L-tryptophan methyl ester hydrochloride is a key starting material for synthesizing targeted prodrugs designed for specific delivery, such as to the colon. researchgate.net
The general biotransformation of DL-Tryptophan ethyl ester is a one-step hydrolysis reaction catalyzed by esterases to yield L- and D-tryptophan and ethanol. Once liberated, the L-tryptophan becomes available for protein synthesis or entry into the metabolic pathways detailed in section 5.1.
Investigations of Tryptophan Ester Hydrolysis in Biological Milieu
The stability and cleavage of the ester bond in this compound are critical to its function as a prodrug. Hydrolysis of this bond can occur both non-enzymatically (spontaneously) and enzymatically.
Spontaneous hydrolysis is dependent on pH. A study on the spontaneous hydrolysis of tryptophan ethyl ester across a pH range of 4.6 to 10.3 revealed that the reaction rate is practically independent of pH between 4.6 and 7.0. nih.gov This suggests a degree of stability at physiological pH in the absence of enzymatic activity. The study determined the kinetic parameters for various elementary reactions involved in the hydrolysis process. nih.gov
The table below summarizes the second-order rate constants for the alkaline hydrolysis of different forms of tryptophan ethyl ester.
| Reacting Form of Tryptophan Ethyl Ester | Rate Constant Symbol | Value (M⁻¹ s⁻¹) |
|---|---|---|
| Protonated form (acidic hydrolysis) | k₃ | 1.0 x 10⁻⁵ |
| Non-protonated amino group (alkaline hydrolysis) | k₄ | 1.1 |
| Protonated amino group (alkaline hydrolysis) | k₅ | 79 |
While spontaneous hydrolysis occurs, in a biological system, the cleavage of the ester bond is predominantly catalyzed by enzymes. ncert.nic.in The class of enzymes responsible for this reaction is the hydrolases, specifically carboxylesterases, which are abundant in the liver, plasma, and other tissues. This enzymatic hydrolysis is a rapid and efficient process that ensures the release of tryptophan from its ester prodrug form, allowing it to exert its biological effects or enter its native metabolic pathways. The susceptibility of amino acid esters to hydrolysis is a well-established principle, forming the basis for their use in prodrug design and peptide synthesis. nih.gov
Compound Index
| Compound Name |
|---|
| 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) |
| 5-Hydroxytryptamine (Serotonin) |
| 5-Hydroxytryptophan (5-HTP) |
| 6-fluorotryptophan |
| This compound |
| Ethanol |
| Indole |
| Indole-3-acetic acid (IAA) |
| Indole-3-propionic acid (IPA) |
| Kynurenic Acid |
| Kynurenine |
| L-Tryptophan |
| L-Tryptophan ethyl ester |
| L-Tryptophan methyl ester hydrochloride |
| Melatonin |
| Nalidixic acid |
| Niacin |
| Quinolinic Acid |
| Tryptophan |
Analytical Methodologies for Dl Tryptophan Ethyl Ester Hydrochloride and Its Metabolites
Chromatographic Quantification Techniques for Purity and Concentration
Chromatography is the cornerstone for assessing the purity and determining the concentration of DL-Tryptophan ethyl ester hydrochloride. These separation techniques are crucial for distinguishing the target compound from precursors, degradation products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound in research and pharmaceutical settings. The technique offers excellent resolution, speed, and sensitivity for quantitative analysis. Commercial suppliers of this compound routinely use HPLC to certify the purity of their products, often reporting levels exceeding 98% or 99%. cymitquimica.comsigmaaldrich.com
In a typical research application, a reversed-phase HPLC method is employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the indole (B1671886) ring of the tryptophan moiety exhibits strong absorbance in the UV range, typically around 280 nm. researchgate.net By comparing the peak area of the analyte to that of a certified reference standard, a precise and accurate quantification of its concentration and purity can be achieved.
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) |
| Detection | UV Absorbance at ~280 nm |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Application | Purity assessment and concentration determination |
For the analysis of metabolites, which are often present at very low concentrations in complex biological matrices, the enhanced sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are required. This powerful technique couples the separation capabilities of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
LC-MS/MS methods are developed for the simultaneous determination of tryptophan and a wide array of its metabolites, including esters like tryptophan ethyl ester. The method typically involves chromatographic separation followed by electrospray ionization (ESI), which generates gas-phase ions of the metabolites. These ions are then subjected to tandem mass spectrometry. In the mass spectrometer, a specific precursor ion for each metabolite is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification even in complex samples like plasma or tissue extracts.
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC with Reversed-Phase C18 column |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | ~120 °C |
| Desolvation Temperature | ~350 °C |
| Application | Quantification of metabolites in biological fluids and tissues |
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of this compound. These methods probe the interaction of the molecule with electromagnetic radiation.
X-ray Crystallography : The definitive three-dimensional structure of this compound has been determined using single-crystal X-ray diffraction. This technique revealed a triclinic crystal system (space group Pī) and provided precise measurements of bond lengths and angles. The analysis showed that the indole ring plane forms an angle of 61.5° with the carboxylate plane, and the crystal packing is stabilized by hydrogen bonds between the D and L molecules and the chloride ions. ias.ac.in
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of tryptophan ethyl ester hydrochloride shows characteristic absorption bands corresponding to N-H stretching of the amine and indole ring, C=O stretching of the ester group (around 1742 cm⁻¹), and aromatic C-H and C=C vibrations of the indole ring. researchgate.netnih.gov Attenuated Total Reflectance (ATR) is a common technique for acquiring the IR spectrum of solid samples. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : Due to the aromatic indole ring, tryptophan derivatives absorb light in the UV region. nih.gov The UV-Vis spectrum of this compound in solution shows a characteristic maximum absorbance (λmax) at approximately 280 nm, which is useful for both qualitative identification and quantitative determination via HPLC-UV. researchgate.net
Radiochemical Purity and Integrity Assessment for Labeled Compounds
In nuclear medicine and metabolic research, tryptophan analogs are often labeled with positron-emitting radionuclides like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for use as tracers in Positron Emission Tomography (PET). nih.govnih.govthno.org Ensuring the radiochemical purity (RCP) of these labeled compounds is critical. RCP is the proportion of the total radioactivity in the desired chemical form.
The assessment of RCP for radiolabeled tryptophan esters and related analogs is typically performed using radio-chromatography. radiologykey.com
Radio-HPLC : This is the gold standard for RCP determination. The radiopharmaceutical is injected into an HPLC system equipped with a radioactivity detector (e.g., a NaI scintillator) placed in series after the UV detector. radiologykey.com The system separates the desired radiolabeled compound from radioactive impurities, such as unreacted radioisotopes (e.g., [¹⁸F]fluoride) or radiolabeled byproducts. The RCP is calculated from the ratio of the radioactivity peak area of the target compound to the total radioactivity detected. For PET tracers like ¹¹C-alpha-methyl-L-tryptophan ([¹¹C]AMT) and 5-[¹⁸F]Fluoro-α-methyl Tryptophan, radio-HPLC is used to confirm that the final product has a high radiochemical purity, typically >97-99%. nih.govthno.org
Radio-Thin Layer Chromatography (Radio-TLC) : Radio-TLC is a simpler and faster method often used for routine quality control. A small spot of the radiopharmaceutical is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity along the plate is measured using a radio-TLC scanner. Different chemical species will migrate to different positions (Rf values), allowing for the quantification of radiochemical impurities. radiologykey.com
Nuclear Magnetic Resonance (NMR) Analysis in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation and for studying the dynamic and conformational properties of molecules in solution. For this compound, ¹H and ¹³C NMR spectra are used to confirm the molecular structure by verifying the presence and connectivity of all protons and carbons.
In broader mechanistic studies of tryptophan derivatives, NMR provides deeper insights:
Conformational Analysis : Studies on the closely related L-tryptophan methyl ester have used ³JHH coupling constants from ¹H NMR experiments, combined with theoretical calculations, to analyze its conformational equilibrium in various solvents. researchgate.net Such analyses help determine the preferred spatial arrangement (rotamers) of the side chain relative to the amino acid backbone, which can be crucial for its biological activity. researchgate.netnih.gov
Enzyme-Substrate Interactions : In the field of enzymology, solid-state NMR is used in combination with X-ray crystallography and computational chemistry (a strategy known as NMR crystallography) to study enzyme intermediates at an atomic level. escholarship.orgnih.gov By using isotopically labeled tryptophan analogs, researchers can probe the chemical environment, protonation states, and tautomeric forms of the ligand when bound within an enzyme's active site, providing critical information for understanding catalytic mechanisms. nih.govacs.org This approach has been extensively applied to enzymes like tryptophan synthase to characterize intermediates along its reaction pathway. nih.gov
Preclinical Research and Potential Therapeutic Applications
Investigations in Neurological Disorder Models
DL-Tryptophan ethyl ester hydrochloride is utilized in the development of pharmaceuticals aimed at neurological disorders. researchgate.net Its chemical structure is designed for improved bioavailability and the potential to cross the blood-brain barrier, which is a critical factor for compounds targeting the central nervous system. researchgate.net The rationale for its investigation in this area stems from tryptophan's role as the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). researchgate.netresearchgate.net Serotonin pathways are fundamental in regulating a wide range of neurological and physiological processes. researchgate.net
Preclinical research into neurological conditions like Parkinson's disease frequently employs neurotoxin-based models to simulate the disease's pathology in animals. nih.govwjpmr.comfrontiersin.org Common models include the use of compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone, which induce dopaminergic neuron degeneration characteristic of the disease. nih.govwjpmr.comfrontiersin.org The study of compounds like this compound in such models would be based on the hypothesis that modulating serotonin levels could potentially influence the complex neurochemical imbalances observed in these disorders. While the direct testing of this compound in these specific models is not extensively detailed in available literature, its value as a research tool lies in its ability to deliver a tryptophan payload to the central nervous system, thereby enabling the study of downstream effects of serotonin synthesis. researchgate.net
Research on Mood and Sleep Regulation Potential
The investigation into tryptophan derivatives for mood and sleep regulation is well-established, given that tryptophan is the direct precursor for the synthesis of serotonin and, subsequently, melatonin (B1676174). researchgate.net Serotonin is a key neurotransmitter implicated in mood regulation, while melatonin governs the sleep-wake cycle. researchgate.net Preclinical studies have shown that manipulating dietary tryptophan levels can have a direct impact on behaviors associated with mood. For instance, animal models on a low-tryptophan diet have been observed to exhibit anxiety-like behaviors. nih.gov
Conversely, tryptophan supplementation or "loading" has been explored for its potential to improve mood and sleep. researchgate.netnih.gov Research suggests that increasing the availability of tryptophan can enhance serotonin synthesis. nih.gov This has been linked to improvements in mood, particularly in subjects with pre-existing serotonergic disturbances, and better sleep quality in adults with some sleep disturbances. researchgate.net this compound, as a derivative of tryptophan, is studied for its potential to serve as an efficient precursor in these pathways. researchgate.net Its potential sedative effects are also a factor in this research area. researchgate.net
Anti-Leishmanial Activity Investigations of Derivatives
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and safe therapeutic agents is a pressing need due to limitations of current treatments. researchgate.netplos.org Tryptophan metabolism is crucial for the survival and growth of kinetoplastids, a group of protozoa that includes Leishmania and Trypanosoma. researchgate.net This makes the tryptophan metabolic pathway a potential target for anti-parasitic drugs.
Derivatives of tryptophan have been synthesized and evaluated in vitro for their activity against various Leishmania species. These studies measure the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of 50% of the parasite population. nih.gov The findings suggest that certain tryptophan derivatives exhibit activity against the promastigote form of the parasite. researchgate.net
| Compound/Drug | Target Organism | IC₅₀ (µM) |
| Tryptophan Derivative 1 | Leishmania donovani | 135.41 |
| Physalin B | Leishmania major | 3.76 ± 0.85 |
| Physalin H | Leishmania major | 3.04 ± 1.12 |
| Miltefosine (Standard) | Leishmania major | 25.55 ± 1.03 |
| Pentamidine (Standard) | Leishmania major | 27.20 ± 0.015 |
| Physalin B | Leishmania tropica | 9.59 ± 0.27 |
| Miltefosine (Standard) | Leishmania tropica | 42.75 ± 1.03 |
This table presents a selection of in vitro anti-leishmanial activity data for various compounds, including a tryptophan derivative and standard drugs, against different Leishmania species. Data is compiled from multiple research findings. researchgate.netplos.org
Studies in Immune-Related Conditions and Inflammatory Responses
Tryptophan metabolism plays a significant role in the regulation of the immune system. The kynurenine (B1673888) pathway, the main route of tryptophan degradation, produces several bioactive metabolites that can modulate immune responses. nih.gov Dysregulation of this pathway has been observed in numerous chronic inflammatory diseases. nih.gov As such, compounds that can influence tryptophan availability and metabolism are of interest in immunology.
Preclinical research indicates that tryptophan metabolites can affect the function of various immune cells. nih.gov For example, preclinical studies in mice have explored the effects of inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), which are key enzymes in the kynurenine pathway. nih.gov These studies aim to understand how modulating tryptophan breakdown affects immune tolerance and inflammation. While direct studies on this compound are limited, its role as a tryptophan precursor positions it as a tool to study the impact of increased tryptophan availability on immune and inflammatory processes.
Animal Model Investigations of Bioavailability and Efficacy
The esterification of amino acids like tryptophan is a strategy employed to enhance their physicochemical properties, such as solubility and bioavailability. Preclinical animal models are essential for evaluating whether these chemical modifications translate into improved biological efficacy.
A study in male Sprague-Dawley rats directly compared the in vivo vascular effects of L-tryptophan (L-W) and its esterified form, L-tryptophan ethyl ester (L-Wee). nih.gov The investigation found that intravenous administration of L-Wee produced a rapid, transient, and dose-dependent decrease in mean arterial pressure and heart rate, an effect not observed with the administration of L-tryptophan itself. nih.gov This suggests that the ethyl ester form is more potent or more bioavailable in this model. nih.gov
Further in vitro experiments in this study demonstrated that L-Wee, but not L-W, caused a concentration-dependent relaxation of isolated small mesenteric arteries. This effect was linked to the blockade of voltage-operated calcium channels (VOCC) in vascular smooth muscle cells. nih.gov The findings strongly indicate that the esterified form possesses distinct and more pronounced biological activity compared to its parent compound in this context. nih.gov
| Compound | Assay | IC₅₀ (µM) |
| L-Tryptophan ethyl ester | Relaxation of Mesenteric Artery | 17 |
| L-Tryptophan ethyl ester | Inhibition of VOCC Currents | 12 |
This table shows the 50% inhibitory concentration (IC₅₀) of L-Tryptophan ethyl ester on vascular tone and calcium channels in isolated rat tissues, demonstrating its in vitro efficacy. nih.gov
Advanced Biophysical and Structural Investigations
Crystal and Molecular Structure Determination via X-ray Crystallography
The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid-state of DL-Tryptophan ethyl ester hydrochloride has been elucidated by single-crystal X-ray crystallography. This technique has provided precise data on the crystal system, spatial arrangement, and the specific geometric parameters of the molecule.
The compound crystallizes in a triclinic system, which is characterized by three unequal axes and three unequal angles. The structure was solved using the heavy-atom method and refined to a final R-factor of 0.089 for 2012 observed reflections. science.gov The fundamental crystallographic data are summarized in the table below.
Table 1: Crystallographic Data for this compound science.gov
| Parameter | Value |
|---|---|
| Formula | C₁₃H₁₆N₂O₂·HCl |
| Crystal System | Triclinic |
| Space Group | Pī |
| Unit Cell Dimensions | |
| a | 15.85 Å |
| b | 8.73 Å |
| c | 5.35 Å |
| α | 82.73° |
| β | 88.51° |
| γ | 106.33° |
| Molecules per Unit Cell (Z) | 2 |
A significant feature of the molecular structure is the relative orientation of its constituent parts. The plane of the indole (B1671886) ring forms a dihedral angle of 61.5° with the plane of the carboxylate group. science.gov This specific conformation is a result of the electronic and steric influences within the molecule, stabilized by the intermolecular forces within the crystal lattice.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline States
The crystal packing of this compound is heavily influenced by a network of hydrogen bonds. These interactions are crucial for the stability of the crystalline structure. The primary hydrogen bonding motif involves the protonated amino group (N-H) and the chloride ion (Cl⁻). science.gov
In the crystal lattice, the D- and L-enantiomers are linked together through N-H···Cl hydrogen bonds that are organized around a center of symmetry. science.gov This intricate network of hydrogen bonds effectively "sandwiches" the molecules, creating a distinct double-layered system that propagates parallel to the bc plane of the unit cell. science.gov This layered arrangement is a key feature of the supramolecular assembly of the compound in its solid state.
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Description |
|---|
| Hydrogen Bond | N-H (Amino Group) | Cl⁻ | Links D and L molecules around a center of symmetry, forming a double-layered structure. science.gov |
Quantum Mechanical/Molecular Mechanics (QM/MM) Calculations for Spectroscopic and Electronic Properties
There is a notable absence of published research utilizing Quantum Mechanical/Molecular Mechanics (QM/MM) calculations specifically for this compound. QM/MM methods are sophisticated computational techniques that combine the accuracy of quantum mechanics for a specific region of a molecule (e.g., the indole ring for electronic transitions) with the efficiency of molecular mechanics for the surrounding environment. The application of these methods could provide valuable insights into the spectroscopic properties (such as UV-Vis absorption and fluorescence) and the electronic characteristics (like molecular orbital energies and charge distribution) of the compound, but such specific data are not currently available in the literature.
Q & A
Q. What are the recommended methods for synthesizing DL-tryptophan ethyl ester hydrochloride, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of DL-tryptophan using ethanol in the presence of hydrochloric acid under reflux conditions . To optimize yield, monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Purification via recrystallization from ethanol/water mixtures improves purity (>98%) . Control moisture levels to prevent hydrolysis of the ester bond during synthesis .
Q. How should researchers characterize the purity and identity of this compound?
Key analytical methods include:
- HPLC : Use reverse-phase C18 columns with UV detection at 280 nm (λmax for indole moiety) to assess purity (>99%) .
- Mass Spectrometry (MS) : Confirm molecular weight (268.74 g/mol) via electrospray ionization (ESI-MS) .
- FT-IR : Identify characteristic peaks (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) . Cross-validate results with commercial standards (e.g., CAS 6519-67-1) due to limited NIST reference data .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of fine particles .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at room temperature (20–25°C) away from moisture and incompatible reagents (e.g., strong oxidizers) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
The compound is prone to hydrolysis, especially in aqueous solutions. Studies show hydrolysis rates increase at pH > 8.0, with complete degradation observed at pH 10.3 . Store lyophilized samples at -20°C for long-term stability. Avoid prolonged exposure to light to prevent photodegradation of the indole ring .
Q. How is this compound used in peptide synthesis?
The ethyl ester group acts as a carboxyl-protecting group, enabling selective coupling of the amino group in solid-phase peptide synthesis (SPPS). Deprotection is achieved via saponification (alkaline conditions) or enzymatic cleavage . Compare its reactivity with methyl ester analogs (e.g., DL-tryptophan methyl ester hydrochloride, CAS 5619-09-0) to optimize coupling efficiency .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound, and how are they quantified?
Use chiral HPLC columns (e.g., Chirobiotic T) or capillary electrophoresis with cyclodextrin additives to separate D- and L-isomers . Quantify enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or by derivatization with chiral reagents (e.g., Marfey’s reagent) followed by LC-MS analysis .
Q. What mechanistic insights explain the pH-dependent hydrolysis kinetics of this compound?
Hydrolysis follows a nucleophilic acyl substitution mechanism. Under acidic conditions (pH < 4), protonation of the ester carbonyl enhances water nucleophilicity. At neutral pH (6–8), the reaction is slowest due to balanced nucleophile and leaving group stability. Above pH 8, hydroxide ion attack dominates, accelerating ester cleavage . Kinetic studies using UV-Vis spectroscopy or NMR can model rate constants (kobs) .
Q. How do researchers design toxicology studies for this compound, and what endpoints are prioritized?
- In vitro assays : Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells at concentrations ≥1 mM .
- In vivo models : Administer doses (10–100 mg/kg) to rodents, monitoring acute toxicity (LD50) and organ-specific effects (e.g., neurotoxicity via open-field tests) .
- Metabolic profiling : Use radiolabeled isotopes (e.g., ¹⁴C) to track biodistribution and excretion pathways .
Q. How can contradictory data on compound purity and stereochemical composition be reconciled in collaborative studies?
Discrepancies often arise from batch-to-batch variability or insufficient analytical resolution. Mitigation strategies include:
- Interlaboratory validation : Share samples between labs using standardized HPLC protocols .
- Stereochemical verification : Cross-check with enantiopure standards (e.g., L-tryptophan ethyl ester hydrochloride, CAS 2899-28-7) .
- Documentation : Report CAS numbers (e.g., 6519-67-1 vs. 5619-09-0 for methyl ester) and synthesis routes to clarify structural variants .
Q. What advanced formulations improve the bioavailability of this compound in pharmacokinetic studies?
- Liposomal encapsulation : Enhances blood-brain barrier penetration for neuropharmacology research .
- Prodrug design : Modify the ester group to improve metabolic stability (e.g., tert-butyl esters) .
- In vivo dissolution testing : Use radiolabeled tracers (³H or ¹⁴C) to monitor absorption rates in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
